molecular formula C8H15NO3 B053732 N-Isobutyryl-2-methylalanine CAS No. 118728-63-5

N-Isobutyryl-2-methylalanine

Cat. No.: B053732
CAS No.: 118728-63-5
M. Wt: 173.21 g/mol
InChI Key: ADDMVRJIQGPVTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isobutyryl-2-methylalanine can be synthesized through various methods. One common approach involves the acylation of 2-methylalanine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale amino acid derivative synthesis apply. These methods often involve optimized reaction conditions, continuous flow processes, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-Isobutyryl-2-methylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .

Mechanism of Action

The mechanism by which N-Isobutyryl-2-methylalanine exerts its effects involves interactions with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes, influencing metabolic processes and biochemical reactions. The exact molecular targets and pathways depend on the specific context of its use in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, including the isobutyryl group and the methyl group on the alpha carbon. These features confer distinct chemical properties and reactivity, making it valuable for specialized research applications .

Biological Activity

N-Isobutyryl-2-methylalanine is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

  • Molecular Formula : C₈H₁₅NO₃
  • Molecular Weight : 173.21 g/mol
  • CAS Number : 118728-63-5

This compound is an amino acid derivative that exhibits unique properties due to its structural features, including an isobutyryl group attached to the amino acid backbone. Its synthesis typically involves the acylation of 2-methylalanine with isobutyryl chloride in the presence of a base like triethylamine, utilizing solvents such as dichloromethane under controlled conditions to minimize side reactions.

This compound interacts with various molecular targets and pathways. It can act as a substrate or inhibitor for specific enzymes, influencing metabolic processes and biochemical reactions. The exact molecular targets are context-dependent but may involve key metabolic pathways relevant to both health and disease states.

Biological Activity

Research indicates that this compound has several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential activity against various pathogens.
  • Anticancer Activity : Investigations into its effects on cancer cell lines are ongoing, with some evidence indicating it may inhibit tumor growth through specific pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of certain bacterial strains
AnticancerShows promise in inhibiting tumor cell proliferation

Case Studies and Research Findings

  • Antiviral Potential : A study highlighted the compound's ability to suppress viral RNA synthesis in infected cells. Although primarily focused on other compounds, analogs related to this compound demonstrated promising antiviral activity against respiratory syncytial virus (RSV) with effective concentrations below 1 µM .
  • Cytotoxicity Assessments : In various assays, this compound showed varying degrees of cytotoxic effects on different cell lines. The observed cytotoxicity was linked to its concentration and exposure duration, emphasizing the need for careful dosing in therapeutic contexts .
  • Metabolic Pathway Interactions : Research has indicated that this compound may influence metabolic pathways involving amino acids and fatty acids, suggesting potential roles in metabolic disorders or as a therapeutic agent in metabolic diseases .

Comparison with Similar Compounds

This compound can be compared with other amino acid derivatives like:

CompoundKey Differences
2-Aminoisobutyric AcidLacks the isobutyryl group; different biological effects
Beta-Methylamino-L-AlanineContains a methylamino group; distinct reactivity

These comparisons highlight the unique properties that this compound possesses due to its specific structural characteristics.

Properties

IUPAC Name

2-methyl-2-(2-methylpropanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-5(2)6(10)9-8(3,4)7(11)12/h5H,1-4H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDMVRJIQGPVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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